molecular formula C6H11BF3KO2S B13507035 Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide

Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide

Cat. No.: B13507035
M. Wt: 254.12 g/mol
InChI Key: HVVUCVSJELATPF-UHFFFAOYSA-N
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Description

Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C5H10BF3NO2S.K. It is known for its unique structure, which includes a trifluoroborate group and a thiomorpholine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide typically involves the reaction of a thiomorpholine derivative with a boron reagent. One common method is the reaction of 4-(chloromethyl)-1,1-dioxo-1lambda6-thiomorpholine with potassium trifluoroborate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various arylated products .

Scientific Research Applications

Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the case of Suzuki-Miyaura couplingThe thiomorpholine ring can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide is unique due to its combination of a thiomorpholine ring and a trifluoroborate group. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C6H11BF3KO2S

Molecular Weight

254.12 g/mol

IUPAC Name

potassium;(1,1-dioxothian-4-yl)methyl-trifluoroboranuide

InChI

InChI=1S/C6H11BF3O2S.K/c8-7(9,10)5-6-1-3-13(11,12)4-2-6;/h6H,1-5H2;/q-1;+1

InChI Key

HVVUCVSJELATPF-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CCS(=O)(=O)CC1)(F)(F)F.[K+]

Origin of Product

United States

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